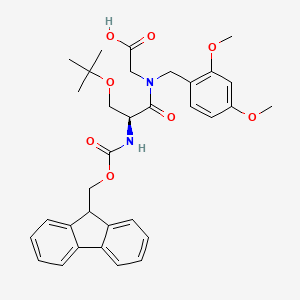
Fmoc-L-Ser(tBu)-DmbGly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-L-Ser(tBu)-DmbGly-OH is a protected amino acid derivative used primarily in peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected L-serine with a tert-butyl (tBu) group and dimethylbenzyl (Dmb) protected glycine. This compound is valuable in solid-phase peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser(tBu)-DmbGly-OH typically involves the following steps:
Protection of L-serine: L-serine is first protected with a tert-butyl group to form .
Fmoc Protection: The protected L-serine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to yield .
Coupling with DmbGly: The Fmoc-L-Ser(tBu)-OH is then coupled with dimethylbenzyl-protected glycine (DmbGly) using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection and deprotection steps.
- Use of automated peptide synthesizers.
- High-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Ser(tBu)-DmbGly-OH: undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Cleavage: Removal of the tert-butyl and dimethylbenzyl groups using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Major Products Formed
Peptides: Formation of peptides with specific sequences.
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Scientific Research Applications
Fmoc-L-Ser(tBu)-DmbGly-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: Used as a building block for synthesizing peptides and proteins.
Drug Development: Synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Investigation of protein-protein interactions and enzyme-substrate interactions.
Material Science: Development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Fmoc-L-Ser(tBu)-DmbGly-OH involves:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-protected amino acid.
Deprotection: The Fmoc group is removed by piperidine, exposing the amino group for further reactions.
Cleavage: The tert-butyl and dimethylbenzyl groups are removed by TFA, yielding the free amino acid.
Comparison with Similar Compounds
Fmoc-L-Ser(tBu)-DmbGly-OH: can be compared with other Fmoc-protected amino acids such as:
Fmoc-L-Ser(tBu)-OH: Similar but lacks the DmbGly moiety.
Fmoc-L-Thr(tBu)-OH: Contains threonine instead of serine.
Fmoc-L-Asp(OtBu)-OH: Contains aspartic acid instead of serine.
Uniqueness
- The presence of both tert-butyl and dimethylbenzyl protecting groups provides enhanced stability and specificity in peptide synthesis.
Conclusion
This compound: is a versatile and valuable compound in peptide synthesis, offering stability and ease of deprotection. Its applications in scientific research, drug development, and material science make it an essential tool for researchers and industry professionals.
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O8/c1-33(2,3)43-20-28(31(38)35(18-30(36)37)17-21-14-15-22(40-4)16-29(21)41-5)34-32(39)42-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,34,39)(H,36,37)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOCBZSVDQSKDS-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
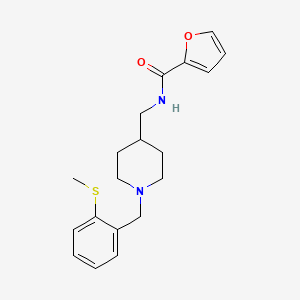
![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)
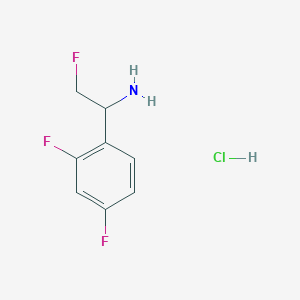
![2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2834677.png)
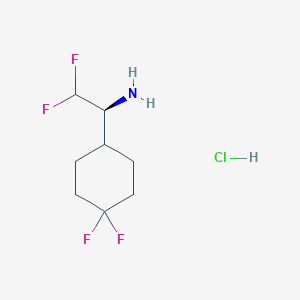
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
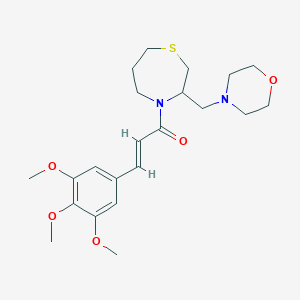
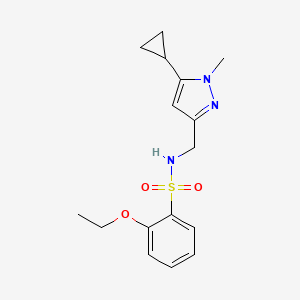
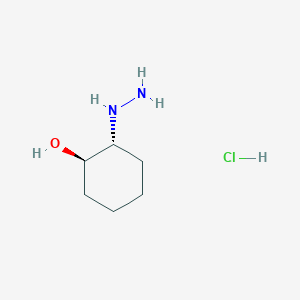
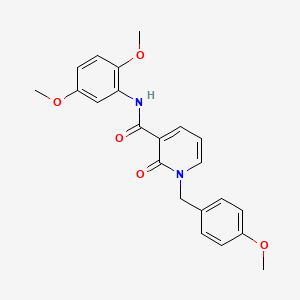
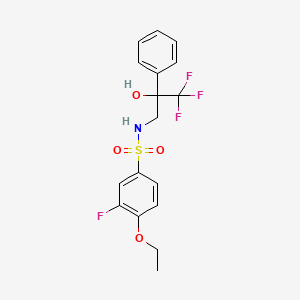
![N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
